![molecular formula C12H10ClFN2O2 B4796206 N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4796206.png)
N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. It was first identified in 2003 as a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Since then, CFTRinh-172 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide acts as a competitive inhibitor of the CFTR chloride channel by binding to the cytoplasmic side of the channel pore. It has been shown to block CFTR-mediated chloride transport in various cell types, including airway epithelial cells, pancreatic cells, and intestinal cells. N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide has also been shown to inhibit CFTR-mediated bicarbonate transport and CFTR-mediated ATP release.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the stability of the CFTR protein and promote its trafficking to the cell surface. N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide has also been shown to inhibit the activity of other chloride channels, such as the calcium-activated chloride channel (CaCC), and to modulate the activity of the sodium-potassium-chloride cotransporter (NKCC).
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CFTR, with minimal off-target effects. It is also readily available and can be easily synthesized in large quantities. However, N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide has some limitations. It is not a reversible inhibitor, meaning that its effects on CFTR activity are long-lasting. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Future Directions
There are several future directions for research involving N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective CFTR inhibitors for use in the treatment of cystic fibrosis and other diseases. Another area of interest is the use of N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide as a tool to study the regulation of CFTR activity in different cell types and physiological conditions. Finally, N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide could be used in combination with other drugs or gene therapies to enhance the efficacy of CFTR-targeted therapies.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide has been widely used in scientific research as a tool to study the function and regulation of the CFTR chloride channel. It has been used to investigate the role of CFTR in various physiological processes, including ion transport, fluid secretion, and mucociliary clearance. N-(3-chloro-4-fluorophenyl)-5-ethyl-3-isoxazolecarboxamide has also been used to study the pathophysiology of cystic fibrosis, a genetic disease caused by mutations in the CFTR gene.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-ethyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-8-6-11(16-18-8)12(17)15-7-3-4-10(14)9(13)5-7/h3-6H,2H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQLPHNAJLDPJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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